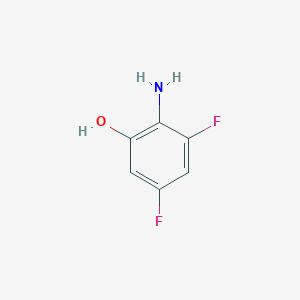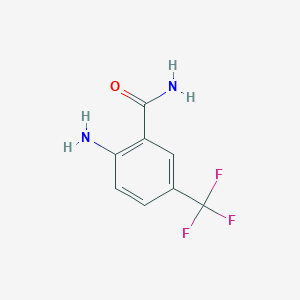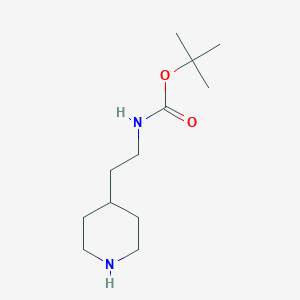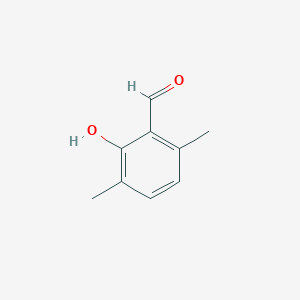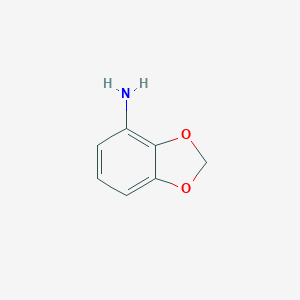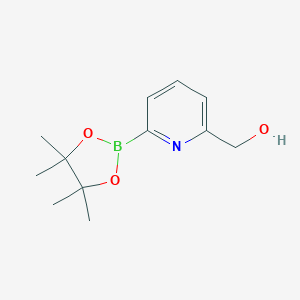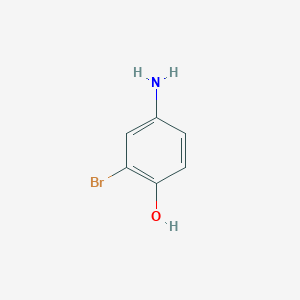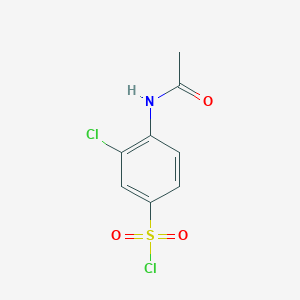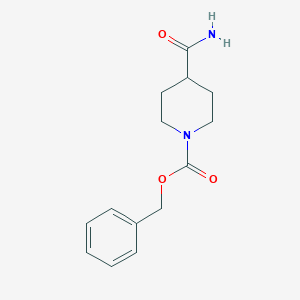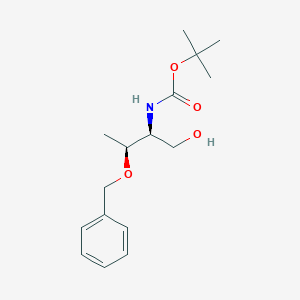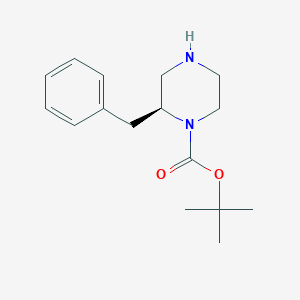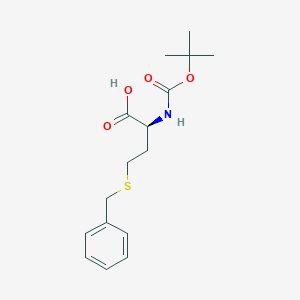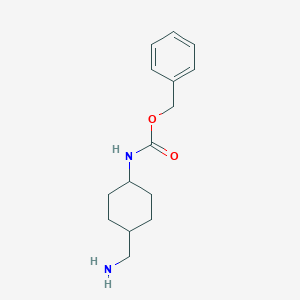
Benzyl trans-4-aminomethylcyclohexylcarbamate
Vue d'ensemble
Description
Benzyl trans-4-aminomethylcyclohexylcarbamate is a chemical compound with the linear formula C15H22N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of Benzyl trans-4-aminomethylcyclohexylcarbamate is C15H22N2O2 . The molecular weight is 262.35 g/mol.Physical And Chemical Properties Analysis
The predicted boiling point of Benzyl trans-4-aminomethylcyclohexylcarbamate is 426.5±24.0 °C, and its predicted density is 1.11±0.1 g/cm3 . The predicted pKa value is 12.32±0.40 .Applications De Recherche Scientifique
Pharmacological Applications and Chemical Properties
Benzothiazole Derivatives : Benzothiazole (BTA) and its derivatives, which are structurally related to Benzyl trans-4-aminomethylcyclohexylcarbamate, have been identified as important heterocyclic compounds with a wide range of pharmacological properties. These compounds are used in the development of therapeutic agents for various diseases due to their high therapeutic potency and structural diversity. They have applications as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents (Rangappa S. Keri, M. Patil, S. Patil, Srinivasa Budagumpi, 2015).
Benzoxaborole Compounds : Another chemically relevant group is the benzoxaborole derivatives, known for their broad spectrum of applications in medicinal chemistry due to physicochemical and drug-like properties. Benzoxaboroles have been incorporated into the design of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. These findings underscore the potential for benzoxaborole and structurally related compounds in pharmaceutical development (A. Nocentini, C. Supuran, J. Winum, 2018).
Chemical Studies and Properties
Degradation and Stability Studies : Research on the degradation processes of certain compounds, such as Nitisinone, which shares some structural similarities with the chemical class of interest, offers insights into the stability and degradation pathways of these compounds. Studies employing techniques like LC-MS/MS have contributed to understanding the stability of these compounds under various conditions, which is essential for their potential medical applications (H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019).
Supramolecular Chemistry Applications : Benzene-1,3,5-tricarboxamides (BTAs), while not directly related, illustrate the diversity of applications that structurally complex molecules can have. BTAs have found use in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. Such studies highlight the potential for exploring the applications of Benzyl trans-4-aminomethylcyclohexylcarbamate in similar fields (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Propriétés
IUPAC Name |
benzyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOPGOCTHCBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623936 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl trans-4-aminomethylcyclohexylcarbamate | |
CAS RN |
177582-74-0 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

